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molecular formula C12H10ClNO2S B8781140 Ethyl 4-(3-chlorophenyl)-1,3-thiazole-2-carboxylate

Ethyl 4-(3-chlorophenyl)-1,3-thiazole-2-carboxylate

Cat. No. B8781140
M. Wt: 267.73 g/mol
InChI Key: CLCNYKVFWAZYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575357B2

Procedure details

The preparation of the title compound takes place in analogy to the synthesis of the compound from Example 2A starting with 2-bromo-1-(3-chlorophenyl)ethanone. 1.51 g (73% of theory) of the title compound are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[N:10]=[C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[S:12][CH:13]=2)[CH:5]=[CH:6][C:7]=1F.BrCC(C1C=CC=C(Cl)C=1)=O>>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[N:10]=[C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[S:12][CH:13]=2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1F)C=1N=C(SC1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC(=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C=1N=C(SC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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